molecular formula C8H8I2 B1625470 1,5-Diiodo-2,4-dimethylbenzene CAS No. 4102-50-5

1,5-Diiodo-2,4-dimethylbenzene

Cat. No.: B1625470
CAS No.: 4102-50-5
M. Wt: 357.96 g/mol
InChI Key: ZOOZGIAPEXFLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diiodo-2,4-dimethylbenzene is an aromatic compound with the molecular formula C8H8I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 5 positions, and two methyl groups are substituted at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diiodo-2,4-dimethylbenzene can be synthesized through electrophilic iodination of 2,4-dimethylbenzene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as potassium persulfate (K2S2O8) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,5-Diiodo-2,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents used in these reactions include sodium iodide (NaI) and other nucleophiles.

    Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or other oxidation products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding deiodinated products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products .

Scientific Research Applications

1,5-Diiodo-2,4-dimethylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of halogen bonding and its effects on biological systems. It serves as a model compound for understanding the interactions between halogen atoms and biological molecules.

    Medicine: Research is being conducted to explore the potential medicinal applications of this compound and its derivatives. It is being investigated for its potential use in drug development and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1,5-diiodo-2,4-dimethylbenzene involves its interactions with other molecules through halogen bonding and other non-covalent interactions. The iodine atoms in the compound can form halogen bonds with electron-rich sites on other molecules, leading to the formation of stable complexes. These interactions play a significant role in the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

1,5-Diiodo-2,4-dimethylbenzene can be compared with other similar compounds, such as:

    1,4-Diiodo-2,5-dimethylbenzene: This compound has a similar structure but with iodine atoms substituted at the 1 and 4 positions. It exhibits different reactivity and properties due to the different substitution pattern.

    1,3,4,6-Tetraiodo-2,5-dimethylbenzene: This compound has four iodine atoms substituted at the 1, 3, 4, and 6 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,5-diiodo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOZGIAPEXFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503125
Record name 1,5-Diiodo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-50-5
Record name 1,5-Diiodo-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4102-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diiodo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Diiodo-2,4-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diiodo-2,4-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1,5-Diiodo-2,4-dimethylbenzene
Reactant of Route 3
1,5-Diiodo-2,4-dimethylbenzene
Reactant of Route 4
1,5-Diiodo-2,4-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1,5-Diiodo-2,4-dimethylbenzene
Reactant of Route 6
1,5-Diiodo-2,4-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.